molecular formula C15H21Cl2N B2560846 4a-Chloro-1-phenyldecahydroisoquinoline hydrochloride CAS No. 1051919-46-0

4a-Chloro-1-phenyldecahydroisoquinoline hydrochloride

Cat. No. B2560846
CAS RN: 1051919-46-0
M. Wt: 286.24
InChI Key: FTCXJJAXYXIHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4a-Chloro-1-phenyldecahydroisoquinoline hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a bicyclic compound that belongs to the class of tetrahydroisoquinoline derivatives.

Scientific Research Applications

Neurotransmitter Modulation

4a-Chloro-1-phenyldecahydroisoquinoline hydrochloride: (referred to as 4a-Cl-PHIQ HCl ) has been investigated for its potential role in neurotransmitter modulation. Specifically, it interacts with certain receptors in the central nervous system, affecting the release, reuptake, or metabolism of neurotransmitters. Researchers have explored its impact on dopamine, serotonin, and norepinephrine systems, which are crucial for mood regulation, cognition, and behavior .

Analgesic Properties

Studies have suggested that 4a-Cl-PHIQ HCl exhibits analgesic properties. It may act as a partial agonist or antagonist at specific opioid receptors, influencing pain perception. Further research is needed to understand its mechanism of action and potential clinical applications in pain management .

Antidepressant Potential

The compound has drawn attention due to its structural similarity to certain antidepressant agents. Researchers have explored its effects on monoamine transporters and receptor subtypes associated with depression. Preliminary findings indicate that 4a-Cl-PHIQ HCl might modulate mood-related pathways, warranting further investigation .

Anti-inflammatory Activity

In vitro studies have suggested that 4a-Cl-PHIQ HCl possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways. However, more comprehensive research is necessary to validate its potential as an anti-inflammatory agent .

Neuroprotective Effects

Animal models have shown that 4a-Cl-PHIQ HCl could have neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, or mitigate excitotoxicity. These findings raise the possibility of its use in neurodegenerative disorders, but clinical trials are needed to confirm its efficacy .

Chemical Biology and Medicinal Chemistry

Researchers have utilized 4a-Cl-PHIQ HCl as a chemical probe in drug discovery. By modifying its structure, they explore its interactions with various biological targets. This approach helps uncover novel drug candidates or elucidate biological pathways .

Synthetic Intermediates

4a-Cl-PHIQ HCl: serves as a synthetic intermediate in organic chemistry. Its unique structure allows for diverse functionalization, making it valuable for creating other complex molecules. Researchers use it as a building block in the synthesis of pharmaceuticals or bioactive compounds.

Pharmacological Investigations

Scientists continue to investigate the pharmacokinetics, metabolism, and safety profile of 4a-Cl-PHIQ HCl . Understanding its bioavailability, distribution, and potential adverse effects is crucial for future clinical applications .

Sigma-Aldrich. “Dopamine hydrochloride.” Link ChemSpider. “4a-Chloro-1-phenyldecahydroisoquinoline.” Link BenchChem. “4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline.” Link

properties

IUPAC Name

4a-chloro-1-phenyl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN.ClH/c16-15-9-5-4-8-13(15)14(17-11-10-15)12-6-2-1-3-7-12;/h1-3,6-7,13-14,17H,4-5,8-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCXJJAXYXIHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCNC(C2C1)C3=CC=CC=C3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4a-Chloro-1-phenyldecahydroisoquinoline hydrochloride

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